Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridazinone moiety, and a sulfone group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the Pyridazinone Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridazinone rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and pyridazinone derivatives.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Pyridazinone Derivatives: Compounds such as levosimendan and pimobendan.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C16H20N4O6S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N4O6S2/c1-3-26-15(23)13-9(2)17-16(27-13)18-14(22)11-4-5-12(21)20(19-11)10-6-7-28(24,25)8-10/h10H,3-8H2,1-2H3,(H,17,18,22) |
InChI Key |
HDHKUNOTNPFALG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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